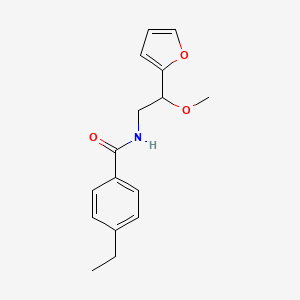![molecular formula C11H15ClN4OS B2846221 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride CAS No. 1052550-57-8](/img/structure/B2846221.png)
1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride” is a complex organic molecule that contains several functional groups. It includes a thiophene ring, an oxadiazole ring, a piperazine ring, and a hydrochloride group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The InChI codes provided in the search results can be used to generate a 2D structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. The thiophene and oxadiazole rings in the molecule could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its molecular weight, solubility, melting point, and boiling point, would be determined by its molecular structure .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A novel series of compounds related to the family of piperazine derivatives, including 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride, have been synthesized and evaluated for their pharmacological activities. These compounds were investigated for antidepressant activities using Porsolt’s behavioral despair test on albino mice and for antianxiety activity by the plus maze method. Some derivatives showed significant reductions in immobility times, indicating potential antidepressant effects, and also exhibited antianxiety properties (J. Kumar et al., 2017).
Antimicrobial Activity
Piperazine derivatives, including those with the 1,2,4-oxadiazole ring, have been synthesized and tested for antibacterial activity. The results highlighted that phenyl substituted chloro and hydroxy functional derivatives possess better anti-bacterial activity towards both Gram-positive and Gram-negative bacteria. This suggests the potential of these compounds in developing new antibacterial agents (N. K. Kottakki et al., 2020).
Biological Evaluation and Antibacterial Screening
Further studies on piperazine analogs, including those with 1,2,4-oxadiazole, 1,3,4-thiadiazole, and 1,3,4-triazole derivatives, have explored their potential in antimicrobial applications. Synthesis followed by biological evaluation indicated moderate activity against various bacterial strains, showcasing the therapeutic potential of these derivatives in addressing bacterial infections (R. Deshmukh et al., 2017).
Anticonvulsant and Antimicrobial Activities
Compounds with the 1,3,4-oxadiazole structure have been synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) seizure method. The studies showed that some derivatives exhibit potent anticonvulsant properties without neurotoxic effects at high doses. These findings suggest their potential use in developing new treatments for epilepsy (K. Harish et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiophene-based analogs, have been found to exhibit a variety of biological effects . For instance, suprofen, a 2-substituted thiophene compound, is known as a nonsteroidal anti-inflammatory drug . Another compound, articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Mode of Action
It’s worth noting that the thiophene ring system, which is part of the compound’s structure, is known to interact with various biological targets, leading to a range of pharmacological properties .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It has been suggested that all compounds synthesized in a related study should present good passive oral absorption .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological effects, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(piperazin-1-ylmethyl)-3-thiophen-3-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS.ClH/c1-6-17-8-9(1)11-13-10(16-14-11)7-15-4-2-12-3-5-15;/h1,6,8,12H,2-5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIFVZOEWYCCMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NO2)C3=CSC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846140.png)
![N4-(4-fluorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2846141.png)
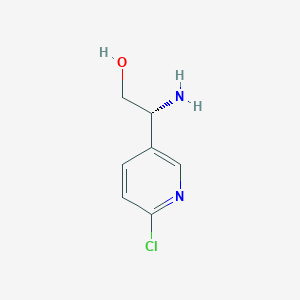

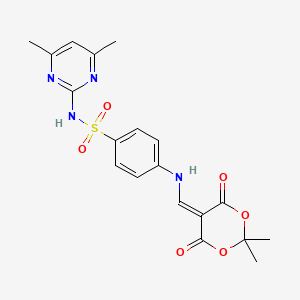
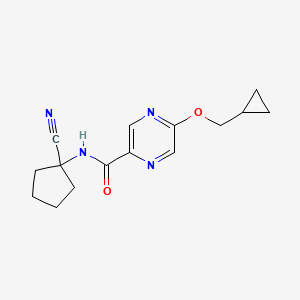
![N-(1-cyanocyclohexyl)-2-[methyl(3-phenylpropyl)amino]acetamide](/img/structure/B2846151.png)
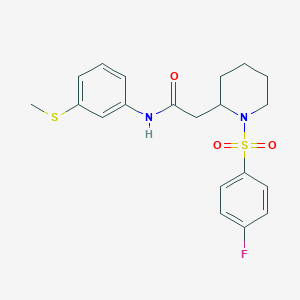
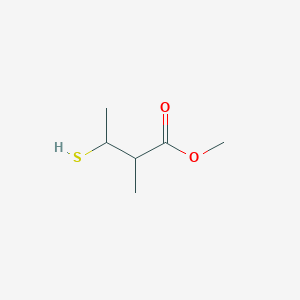
![Lithium 2-[4-(difluoromethyl)pyridin-2-yl]acetate](/img/structure/B2846154.png)


